三(4-(芘-1-基)苯基)胺

描述

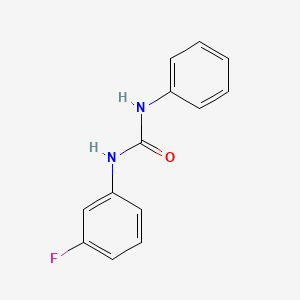

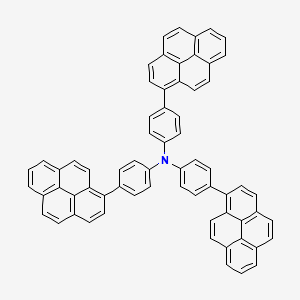

Tris(4-(pyren-1-yl)phenyl)amine is a chemical compound with the CAS number 349669-77-8 . It is widely used as a hole transport material in OLED and organic photovoltaic (OPV) devices .

Synthesis Analysis

A new multifunctional coordination framework, [Mn(NPy3)Cl·3MeOH·DMF]n, containing the redox-active tris(4-(pyridin-4-yl)phenyl)amine ligand (NPy3) was synthesised and characterised . The redox properties of the framework were investigated, and the oxidised state of the framework was generated chemically and spectroelectrochemically .Molecular Structure Analysis

The crystal structure of tris(4-(pyridin-4-yl)phenyl)amine, dihydrate, (C33H24N4)·2(H2O), C33H28N4O2 was determined . The structure is monoclinic, with a = 10.263 (8) Å, b = 23.48 (2) Å, c = 12.28 (1) Å, β = 114.498 (9)°, V = 2692.9 Å3, Z = 4 .Chemical Reactions Analysis

A water-stable hydrogen-bonded organic framework (TPPA-TMA) has been constructed from tris(4-(pyridin-4-yl)phenyl)amine (TPPA) and 1,3,5-benzenetricarboxylic acid (H3TMA), which exhibited highly efficient turn-on fluorescence sensing of phenylethylamine (PEA, drug analogue) in water .Physical And Chemical Properties Analysis

The physical and chemical properties of Tris(4-(pyren-1-yl)phenyl)amine were investigated through solution state in situ spectroelectrochemistry of EPR and UV/Vis/NIR of the TTPA ligand .科学研究应用

光聚合和材料化学

星形的 tris(4-(噻吩-2-基)苯基)胺衍生物已被开发为近紫外和可见光发光二极管 (LED) 下自由基和阳离子聚合的光引发剂。这些衍生物在空气中对环氧化物或 (甲)丙烯酸酯的聚合表现出优异的光引发能力,显示出比市售光引发剂更高的聚合效率。它们的新颖特性克服了氧抑制,并为光聚合过程中的先进材料合成和应用提供了有希望的途径 (Jing Zhang 等人,2015)。

有机发光二极管 (OLED) 和光伏

三(4-(芘-1-基)苯基)胺衍生物已用于制造磷光有机发光二极管 (OLED) 和光伏电池,展示了它们多功能的电子特性。已经制备了带有空穴传输三苯胺和电子传输苯并咪唑部分的双极分子,显示出优异的热稳定性和溶液处理的溶解性。这些材料已被用作 OLED 中的主体材料,显示出改进的性能和效率 (Z. Ge 等人,2008)。此外,在有机光伏电池的阳极/供体界面处掺入激子阻挡层显着提高了功率转换效率,突出了它们在可再生能源技术中的潜力 (Masaya Hirade & C. Adachi, 2011)。

金属离子传感和环境应用

在环境领域,三(4-(芘-1-基)苯基)胺衍生物因其传感能力而被探索。一个值得注意的应用是将芘-席夫碱用作传感器来区分弱酸和强酸,展示了它们在监测不同环境中的 pH 变化和酸强度的效用 (Bandar A. Babgi & A. Alzahrani, 2016)。此外,已经合成了芘基三芳胺来检测亲核分析物,对氟化物或氰化物表现出高选择性,这对环境监测和安全应用至关重要 (Jonatan L. O. Buske 等人,2015)。

作用机制

Target of Action

Tris(4-(pyren-1-yl)phenyl)amine has been incorporated into Mn(II)/Cu(II) based coordination frameworks . These frameworks are the primary targets of the compound, and they play a crucial role in facilitating redox state switching .

Mode of Action

The compound interacts with its targets through charge delocalization of the triphenylamine backbone . This interaction leads to changes in the redox states of the Mn(II)/Cu(II) based coordination frameworks .

Biochemical Pathways

The affected biochemical pathway involves the interconversion of different redox states . This process is crucial for the optical properties of the frameworks and their potential use in applications of electrochromic and optical devices .

Pharmacokinetics

The compound’s ability to be incorporated into coordination frameworks suggests it may have unique distribution and metabolism characteristics .

Result of Action

The molecular and cellular effects of Tris(4-(pyren-1-yl)phenyl)amine’s action involve the generation of oxidized states of the coordination frameworks . This leads to the ability to switch the fluorescence ‘on’ and ‘off’ with the redox state .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tris(4-(pyren-1-yl)phenyl)amine. For instance, the compound’s redox activity can be manipulated in different solvent environments . .

未来方向

The future directions of Tris(4-(pyren-1-yl)phenyl)amine research could involve its use in the construction of water-stable hydrogen-bonded organic frameworks for highly efficient turn-on fluorescence sensing of phenylethylamine (PEA, drug analogue) in water . This could have promising applications in microscopy, data storage, microfabrication, or photodynamic therapy .

属性

IUPAC Name |

4-pyren-1-yl-N,N-bis(4-pyren-1-ylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H39N/c1-4-43-10-13-49-22-34-55(58-37-25-46(7-1)61(43)64(49)58)40-16-28-52(29-17-40)67(53-30-18-41(19-31-53)56-35-23-50-14-11-44-5-2-8-47-26-38-59(56)65(50)62(44)47)54-32-20-42(21-33-54)57-36-24-51-15-12-45-6-3-9-48-27-39-60(57)66(51)63(45)48/h1-39H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKODVKMYBGXHOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=C8C=CC9=CC=CC1=C9C8=C(C=C1)C=C7)C1=CC=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679938 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349669-77-8 | |

| Record name | 4-(Pyren-1-yl)-N,N-bis[4-(pyren-1-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B3131121.png)

![N-[3-(Acetylamino)phenyl]-2-bromoacetamide](/img/structure/B3131127.png)

![2-({2-[(4-Methoxyphenyl)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B3131185.png)